molecular formula C18H19N3O4S B062389 N-[2-(Dansylamino)ethyl]maleimide CAS No. 160291-45-2

N-[2-(Dansylamino)ethyl]maleimide

Cat. No.: B062389
CAS No.: 160291-45-2
M. Wt: 373.4 g/mol
InChI Key: GFVSIWWKMOVBJL-UHFFFAOYSA-N
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Description

N-[2-(Dansylamino)ethyl]maleimide is a fluorescent labeling reagent widely used in biochemical and molecular biology research. It is known for its ability to form stable covalent bonds with thiol groups in proteins and peptides, making it a valuable tool for studying protein structure and function. The compound has the empirical formula C18H19N3O4S and a molecular weight of 373.43 g/mol .

Mechanism of Action

Target of Action

N-[2-(Dansylamino)ethyl]maleimide is a fluorescent probe that is commonly used in biochemical research . The primary targets of this compound are proteins with free sulfhydryl groups, such as cysteine residues . These targets play crucial roles in various biological processes, including signal transduction, protein folding, and enzymatic activity.

Mode of Action

The compound interacts with its targets through a process known as maleimide-thiol reaction . The maleimide group of the compound forms a covalent bond with the sulfhydryl group of the target protein, resulting in a stable thioether linkage . The dansylamino group attached to the maleimide moiety serves as a fluorescent tag, allowing the visualization of the target proteins under specific wavelengths of light .

Result of Action

The primary result of this compound’s action is the labeling of target proteins with a fluorescent tag . This allows researchers to track the location, movement, and interactions of these proteins within a biological system. Additionally, the covalent modification of the proteins can potentially alter their function, providing insights into their roles in various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by several environmental factors. These include the pH and temperature of the system, the presence of other reactive species, and the specific characteristics of the target proteins . For optimal results, these factors must be carefully controlled during the use of this compound.

Safety and Hazards

The safety information available indicates that N-[2-(Dansylamino)ethyl]maleimide is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification. The signal word for this compound is “Warning” and it is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dansylamino)ethyl]maleimide typically involves the reaction of dansyl chloride with ethylenediamine to form N-(2-aminoethyl)dansylamide. This intermediate is then reacted with maleic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dansylamino)ethyl]maleimide primarily undergoes nucleophilic addition reactions due to the presence of the maleimide group. It reacts with thiols to form stable thioether bonds, a reaction that is virtually irreversible and occurs efficiently at neutral to slightly basic pH .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and thiol-containing compounds is a stable thioether linkage, which is useful for labeling and detecting proteins and peptides .

Properties

IUPAC Name

5-(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSIWWKMOVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439098
Record name N-[2-(Dansylamino)ethyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160291-45-2
Record name N-[2-(Dansylamino)ethyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Dansylamino)ethyl]maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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